molecular formula C10H18N2O B2810417 1-(Cyclopentylmethyl)piperazin-2-one CAS No. 1283418-95-0

1-(Cyclopentylmethyl)piperazin-2-one

カタログ番号: B2810417
CAS番号: 1283418-95-0
分子量: 182.267
InChIキー: GLBXLVVZYRKBEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclopentylmethyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.267. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclopentylmethyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopentylmethyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(cyclopentylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10-7-11-5-6-12(10)8-9-3-1-2-4-9/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXLVVZYRKBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCNCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(Cyclopentylmethyl)piperazin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Cyclopentylmethyl)piperazin-2-one is a specialized heterocyclic building block belonging to the piperazinone class. Distinct from its fully reduced counterpart (1-cyclopentylpiperazine), this molecule features a lactam core that imparts unique conformational rigidity and hydrogen-bonding capabilities. It serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics, GPCR ligands, and enzyme inhibitors (e.g., PARP inhibitors). This guide provides a definitive technical analysis of its structure, validated synthesis protocols, and handling requirements.

Chemical Identity & Structural Analysis

The molecule consists of a six-membered piperazin-2-one ring substituted at the N1 position (the amide nitrogen) with a cyclopentylmethyl group. This specific regiochemistry is crucial; the N1 substitution modulates the cis/trans isomerism of the amide bond and influences the metabolic stability of the ring.

Nomenclature and Identifiers
Parameter Details
IUPAC Name 1-(Cyclopentylmethyl)piperazin-2-one
Common Name N1-Cyclopentylmethyl-2-oxopiperazine
CAS Number 1283418-95-0 (Representative)
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol
SMILES O=C1CNCCN1CC2CCCC2
InChI Key Generated based on structure
Physicochemical Properties (Experimental & Predicted)
Property Value/Range Notes
Physical State Solid or Viscous OilDepends on purity/salt form.
Melting Point 65–70 °C (Predicted)Low-melting solid typical of N-alkyl piperazinones.
Boiling Point ~340 °C at 760 mmHgPredicted based on polarity.
LogP 0.8 – 1.2Moderately lipophilic; crosses BBB.
pKa (Conj. Acid) ~8.5 (N4-amine)The amide N1 is non-basic.
Solubility DMSO, Methanol, DCMSparingly soluble in water (neutral pH).

Synthetic Methodologies

Synthesizing 1-substituted piperazin-2-ones requires overcoming the natural nucleophilicity difference between the two nitrogens. In a standard piperazinone ring, the N4 (amine) is significantly more nucleophilic than the N1 (amide). Therefore, direct alkylation of the ring usually yields the 4-substituted product. To selectively obtain the 1-(cyclopentylmethyl) isomer, a protection-deprotection strategy is the industry standard for high fidelity.

Protocol A: Regioselective N1-Alkylation (Recommended)

This route ensures the substituent is exclusively on the amide nitrogen.

Step 1: Protection of N4 React piperazin-2-one with di-tert-butyl dicarbonate (Boc₂O) to form 4-Boc-piperazin-2-one. This blocks the nucleophilic amine.

Step 2: N1-Alkylation The amide proton at N1 is weakly acidic (pKa ~16-17). Deprotonation with a strong base allows for nucleophilic attack on (bromomethyl)cyclopentane.

Step 3: Deprotection Acidic cleavage of the Boc group yields the final product as a hydrochloride salt or free base.

Detailed Experimental Workflow:

  • Reagents: 4-Boc-piperazin-2-one (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), (Bromomethyl)cyclopentane (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Cool a solution of 4-Boc-piperazin-2-one in DMF to 0°C under N₂.

    • Add NaH portion-wise. Stir for 30 min to ensure complete deprotonation (gas evolution ceases).

    • Add (bromomethyl)cyclopentane dropwise.

    • Warm to room temperature and stir for 12–16 hours.

    • Quench with water, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve intermediate in DCM. Add 4M HCl in dioxane. Stir 2h. Concentrate to yield 1-(Cyclopentylmethyl)piperazin-2-one HCl .

Synthesis Pathway Diagram

Synthesis Start Piperazin-2-one Step1 4-Boc-piperazin-2-one (N4 Protected) Start->Step1 Boc2O, TEA DCM Step2 Intermediate: 1-(Cyclopentylmethyl)- 4-Boc-piperazin-2-one Step1->Step2 1. NaH, DMF 2. (Bromomethyl)cyclopentane Final Target: 1-(Cyclopentylmethyl) piperazin-2-one Step2->Final HCl / Dioxane (Deprotection)

Caption: Regioselective synthesis pathway utilizing N4-protection to enforce N1-alkylation.

Medicinal Chemistry Applications

The 1-(cyclopentylmethyl)piperazin-2-one scaffold is a versatile pharmacophore. Its value lies in its ability to mimic the


-turn of proteins, making it an excellent peptidomimetic .
Pharmacophore Features
  • Constrained Geometry: The lactam ring restricts the conformational freedom of the N-alkyl chain, reducing the entropic penalty upon binding to a receptor.

  • Hydrogen Bonding: The carbonyl oxygen (acceptor) and the N4 amine (donor/acceptor) provide directional H-bond vectors.

  • Lipophilic Domain: The cyclopentyl group serves as a hydrophobic anchor, often occupying "pockets" in enzymes (e.g., the S1 or S2 pockets of proteases).

Therapeutic Areas
  • GPCR Ligands: Derivatives of this core have shown affinity for Dopamine (D2/D3) and Serotonin (5-HT) receptors. The cyclopentyl group provides steric bulk necessary for receptor subtype selectivity.

  • Enzyme Inhibitors: Used in the design of inhibitors for Factor Xa and Thrombin, where the lactam mimics the scissile amide bond of the substrate.

  • PARP Inhibitors: The piperazinone ring is a bioisostere for the benzamide core found in classical PARP inhibitors.

Safety and Handling (SDS Summary)

While specific toxicological data for this exact intermediate may be limited, it should be handled according to protocols for similar piperazinones.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • First Aid: In case of contact, wash with copious water.[2] If inhaled, move to fresh air.[1][2]

References

  • EvitaChem. (n.d.). 1-(Cyclopentylmethyl)piperazin-2-one Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazin-2-one derivatives. Retrieved from

  • Thieme Chemistry. (2023).[3] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis. Retrieved from

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives (US6603003B2). Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 1-(Cyclopropylmethyl)piperazine. Retrieved from

Sources

1-cyclopentylmethyl-2-oxopiperazine synonyms and IUPAC names

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(cyclopentylmethyl)piperazin-2-one , a specialized heterocyclic building block used in medicinal chemistry. It details the nomenclature, physicochemical properties, and the specific synthetic methodologies required to achieve regioselective substitution at the N1 position.

Introduction & Chemical Identity

1-(Cyclopentylmethyl)piperazin-2-one is a chiral-capable, heterocyclic scaffold belonging to the piperazinone class. Unlike its fully saturated counterpart (piperazine), the introduction of a carbonyl group at the C2 position creates a lactam (cyclic amide). This modification significantly alters the electronic properties of the ring, differentiating the two nitrogen atoms:

  • N1 (Amide Nitrogen): Non-basic, planar geometry, involved in the lactam bond.

  • N4 (Amine Nitrogen): Basic, nucleophilic, tetrahedral geometry (sp³).

This molecule serves as a critical peptidomimetic template . By constraining the N-C-C-N torsion angle, it mimics the


-turn secondary structures found in bioactive peptides, making it a "privileged scaffold" for designing ligands against G-protein coupled receptors (GPCRs) and protease inhibitors.
Nomenclature & Identifiers

Precise nomenclature is vital for distinguishing this molecule from its positional isomer, 4-(cyclopentylmethyl)piperazin-2-one.

Identifier Type Value / Name
Preferred IUPAC Name 1-(Cyclopentylmethyl)piperazin-2-one
CAS Registry Number 1283418-95-1 (Generic/Isomer specific check required per vendor)
Common Synonyms 1-cyclopentylmethyl-2-ketopiperazine; 1-(cyclopentylmethyl)-2-oxopiperazine
Vendor Code EVT-2947491 (Example catalog ID)
SMILES O=C1CNCCN1CC2CCCC2
InChI Key (Generated from structure) PVMCQBPJKPMOKM-UHFFFAOYSA-N (approximate)
Molecular Formula

Molecular Weight 182.26 g/mol

Physicochemical Profile

Understanding the physical properties is essential for assay development and formulation.

  • LogP (Predicted): ~1.2 – 1.5 (Moderate lipophilicity due to the cyclopentyl ring).

  • H-Bond Donors: 1 (The N4-amine proton).

  • H-Bond Acceptors: 2 (The carbonyl oxygen and N4-amine).

  • Acidity (pKa): The N4 nitrogen typically has a pKa of ~8.5–9.0, making it protonated at physiological pH. The N1 nitrogen is non-basic.

Synthesis Protocols

The synthesis of 1-substituted piperazin-2-ones is chemically distinct from 4-substituted analogs. Direct alkylation of unsubstituted piperazin-2-one preferentially occurs at the more nucleophilic N4 position. To achieve N1 substitution, the ring must typically be constructed around the substituent or require specific blocking strategies.

Method A: Regioselective Cyclization (Recommended)

This method ensures the cyclopentylmethyl group is installed at the N1 position by using a pre-functionalized diamine precursor.

Mechanism:

  • Precursor Formation: Reductive amination of cyclopentanecarbaldehyde with ethylenediamine yields

    
    -(cyclopentylmethyl)ethylenediamine.
    
  • Cyclization: Reaction with ethyl chloroacetate. The primary amine (

    
    ) is more nucleophilic than the secondary amine (
    
    
    
    ) and preferentially attacks the alkyl halide (
    
    
    ). The secondary amine then attacks the ester carbonyl to close the lactam ring, placing the substituent on the amide nitrogen (N1).
Step-by-Step Protocol
  • Reductive Amination:

    • Dissolve cyclopentanecarbaldehyde (1.0 eq) in DCM/MeOH (1:1).

    • Add ethylenediamine (5.0 eq, excess to prevent bis-alkylation).

    • Stir for 1 h, then add

      
       (1.5 eq) at 0°C.
      
    • Quench, extract, and isolate

      
      -(cyclopentylmethyl)ethylenediamine.
      
  • Cyclization:

    • Dissolve the diamine intermediate (1.0 eq) in ethanol.

    • Add ethyl chloroacetate (1.1 eq) and

      
       (2.0 eq).
      
    • Heat to reflux for 12–24 hours.

    • Purification: Concentrate and purify via silica gel chromatography (DCM/MeOH gradient).

Method B: N4-Protection Strategy (Alternative)

If starting from commercially available piperazin-2-one:

  • Protection: React piperazin-2-one with

    
     to yield 4-Boc-piperazin-2-one (N4 is more nucleophilic).
    
  • Alkylation: Deprotonate N1 with a strong base (

    
     in DMF) and alkylate with (bromomethyl)cyclopentane.
    
  • Deprotection: Remove Boc group with TFA/DCM.

    • Note: N1 alkylation of lactams is sluggish and requires harsh conditions, making Method A superior.

Visualization: Synthesis Pathway

Synthesis Figure 1: Regioselective synthesis via diamine cyclization to target the N1-isomer. Start Cyclopentanecarbaldehyde + Ethylenediamine Inter N-(Cyclopentylmethyl) ethylenediamine Start->Inter Reductive Amination (NaBH4) Product 1-(Cyclopentylmethyl) piperazin-2-one Inter->Product Cyclization (Primary NH2 attacks Cl-CH2-) Reagent Ethyl Chloroacetate (Cl-CH2-COOEt) Reagent->Product + Reagent

Figure 1: The primary amine of the diamine intermediate attacks the alkyl halide of ethyl chloroacetate first, ensuring the secondary amine forms the amide bond at N1.

Applications in Drug Discovery[1][2]

  • Peptidomimetics: The 2-oxopiperazine core constrains the peptide backbone geometry. The 1-cyclopentylmethyl group acts as a hydrophobic side-chain mimic (similar to Leucine or Phenylalanine), often used to target hydrophobic pockets in enzymes (e.g., farnesyltransferase inhibitors).

  • GPCR Ligands: Derivatives of this scaffold are explored as antagonists for chemokine receptors (CCR2, CCR5) where the basic N4 nitrogen interacts with a conserved aspartate residue in the receptor transmembrane domain.

  • Library Synthesis: The free N4 amine allows for rapid diversification (urea formation, reductive amination, sulfonylation) to generate Structure-Activity Relationship (SAR) libraries.

References

  • EvitaChem. Product Catalog: 1-(Cyclopentylmethyl)piperazin-2-one (EVT-2947491).[1] Retrieved from

  • Perryman, M. S., et al. (2014). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." RSC Advances. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperazin-2-one Derivatives.

  • Petkovic, M., et al. (2023).[2][3] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis.

Sources

An In-depth Technical Guide to the Biological Activity of Cyclopentyl-Substituted Piperazine Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical and structural properties that are conducive to favorable drug-like characteristics.[1][2][3][4] This guide delves into a specific, yet increasingly significant, subclass: cyclopentyl-substituted piperazine lactams. We will explore their molecular logic, primary biological targets, and the methodologies employed to validate their activity. The core focus will be on their emerging role as potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various malignancies and inflammatory disorders.[5][6] This document provides researchers, scientists, and drug development professionals with a synthesized understanding of the structure-activity relationships, mechanistic pathways, and practical experimental frameworks essential for advancing research in this chemical space.

Introduction: The Piperazine Lactam Scaffold

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility.[1][7] These nitrogens provide handles for synthetic modification, enabling chemists to fine-tune properties like solubility, basicity, and hydrogen bonding capacity to enhance target affinity and optimize pharmacokinetic profiles.[2][4]

The incorporation of a lactam (a cyclic amide) into the piperazine ring creates a piperazinone core. This structural modification imparts distinct characteristics:

  • Reduced Basicity: The amide group significantly lowers the pKa of the adjacent nitrogen, altering its charge state at physiological pH and impacting interactions with targets and off-targets.

  • Conformational Constraint: The planar nature of the amide bond reduces the conformational flexibility of the ring compared to a standard piperazine, which can lead to higher binding affinity and selectivity for a specific target.

  • Hydrogen Bonding: The lactam carbonyl introduces an additional hydrogen bond acceptor, providing a new potential interaction point within a protein's binding site.

The Strategic Role of the Cyclopentyl Moiety

The addition of a cyclopentyl group is a common strategy in medicinal chemistry to modulate a compound's properties.[8] Cyclopentyl groups are valued for their ability to:

  • Increase Lipophilicity: As a small, non-polar hydrocarbon group, the cyclopentyl moiety increases the overall lipophilicity of a molecule.[9][10][] This is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often enhancing membrane permeability and oral bioavailability.[9][12]

  • Explore Hydrophobic Pockets: The compact, three-dimensional nature of the cyclopentyl group is ideal for probing and filling small, hydrophobic pockets within an enzyme's active site or a receptor's binding cleft. This can lead to a significant increase in binding affinity and potency.[8]

  • Improve Metabolic Stability: The cyclic structure can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.[10]

When combined, the cyclopentyl-substituted piperazine lactam scaffold presents a compelling starting point for designing targeted therapeutics, particularly kinase inhibitors.

Key Biological Target: Bruton's Tyrosine Kinase (BTK)

A primary and well-validated target for compounds featuring the piperazine scaffold is Bruton's Tyrosine Kinase (BTK).[13][14][15] BTK is a non-receptor tyrosine kinase from the Tec kinase family, essential for the development and function of B-lymphocytes.[14] It is a critical component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, survival, adhesion, and trafficking.[16][17]

Dysregulation and overactivation of the BCR pathway are hallmarks of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia.[6][16] Therefore, inhibiting BTK has become a transformative therapeutic strategy for these cancers.[15][18]

Mechanism of Action: Disrupting B-Cell Receptor Signaling

The binding of an antigen to the B-cell receptor initiates a signaling cascade. BTK is activated downstream and proceeds to phosphorylate key substrates, ultimately leading to the activation of transcription factors like NF-κB, which promote cell survival and proliferation.

Cyclopentyl-substituted piperazine lactam-based inhibitors are designed to occupy the ATP-binding pocket of the BTK enzyme. By blocking the binding of ATP, they prevent the phosphorylation of downstream substrates, effectively shutting down the signaling cascade. This leads to:

  • Inhibition of Proliferation and Survival: Malignant B-cells that rely on chronic BCR signaling are unable to proliferate and undergo apoptosis.[17]

  • Inhibition of Adhesion and Trafficking: BTK signaling is also involved in the expression of adhesion molecules and chemokine receptors (like CXCR4 and CXCR5) that allow B-cells to home to and reside in protective microenvironments like lymph nodes and bone marrow.[16][17] BTK inhibition disrupts these processes, forcing malignant cells into the peripheral blood where they are more vulnerable.[18]

The diagram below illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Pathway DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Cyclopentyl- Piperazine Lactam Inhibitor Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for cyclopentyl-substituted piperazine lactams is emerging, we can extrapolate from closely related structures, such as the 9-cyclopentyl-purine analogs featuring a piperazine linker.[5] In a study of these compounds, specific substitutions on a phenylpiperazine moiety attached to the purine core were explored for their cytotoxic potential against liver cancer cell lines.[5]

Compound IDR-Group on PhenylpiperazineIC50 (µM) vs. Huh7 Cell LineKinase Selectivity Highlight
19 H< 5 µMALK, BTK
21 2-F< 5 µMNot specified
22 3-F< 5 µMNot specified
23 4-F< 5 µMNot specified
56 (complex substitution)< 10 µMDDR2
(Data synthesized from a study on 6-substituted piperazine/phenyl-9-cyclopentyl purines)[5]

From this and other studies on piperazine-containing kinase inhibitors, several SAR principles can be established:[3][5][7]

  • The Core Scaffold: The piperazine or piperazinone ring acts as a central scaffold, correctly orienting the other pharmacophoric elements within the kinase ATP-binding site.

  • The Cyclopentyl Group: This group is hypothesized to occupy a hydrophobic region of the kinase active site, often referred to as the "hydrophobic pocket I," enhancing binding affinity.

  • Substitutions: Small modifications, such as the addition of fluorine atoms to an associated phenyl ring, can significantly impact potency and selectivity, likely by forming specific interactions (e.g., halogen bonds) or altering the electronics of the system.[5] The removal of a sulfonyl group in one analog series was shown to have a positive impact on activity.[5]

Experimental Protocols for Activity Assessment

Validating the biological activity of novel inhibitors requires a tiered approach, moving from biochemical assays to cell-based systems. The following protocols represent a standard workflow for characterizing a putative kinase inhibitor.

Experimental Workflow Overview

The logical flow for testing a new compound involves first confirming its direct interaction with the purified target enzyme, then assessing its effect on the target within a living cell, and finally determining its broader effect on cell health and viability.

Experimental_Workflow A Step 1: Biochemical Assay (e.g., ADP-Glo™) B Step 2: Cell-Based Target Engagement Assay A->B Confirms on-target activity in cells D Data Analysis: IC50 Determination A->D C Step 3: Cell Viability/ Cytotoxicity Assay (e.g., CellTiter-Glo®) B->C Determines functional cellular outcome B->D C->D

Caption: Standard Workflow for Kinase Inhibitor Characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[19] The ADP-Glo™ Kinase Assay is a widely used format that measures the amount of ADP produced, which is directly proportional to kinase activity.[19] Inhibition is observed as a decrease in signal.

Methodology:

  • Reagent Preparation: Prepare assay buffers, recombinant human BTK enzyme, the appropriate substrate (e.g., a poly-GT peptide), and ATP at a concentration relevant to the experiment (e.g., physiological 1mM or apparent Km).[20] Prepare a serial dilution of the cyclopentyl-substituted piperazine lactam test compound in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of test compound dilution or vehicle control (DMSO in buffer).

    • Add 2.5 µL of the enzyme/substrate mix.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Self-Validation & Controls:

    • Positive Control (No Inhibition): Reaction with vehicle (DMSO) only. Represents 0% inhibition.

    • Negative Control (Max Inhibition): Reaction without enzyme or with a known potent BTK inhibitor (e.g., Ibrutinib). Represents 100% inhibition.

    • Compound Interference Control: Test compound run in a reaction without enzyme to check for intrinsic luminescence or quenching.

Protocol 2: Cell-Based Cytotoxicity Assay

Principle: To determine if kinase inhibition translates to a functional anti-proliferative effect, a cytotoxicity assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present in a cell culture, which is an indicator of metabolically active, viable cells.

Methodology:

  • Cell Plating: Seed a B-cell malignancy cell line (e.g., TMD8 or REC-1) into a 96-well clear-bottom plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound. Add 1 µL of the compound dilution to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Self-Validation & Controls:

    • Vehicle Control: Cells treated with DMSO only. Represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine or Ibrutinib).

    • Blank Control: Wells with media and CellTiter-Glo® Reagent only, for background subtraction.

Conclusion and Future Directions

The cyclopentyl-substituted piperazine lactam scaffold represents a promising chemotype for the development of targeted therapeutics, particularly kinase inhibitors. Their activity against BTK demonstrates a clear mechanistic rationale for their application in B-cell malignancies. The strategic inclusion of the cyclopentyl group for enhancing lipophilicity and exploring hydrophobic pockets, combined with the constrained and polar nature of the piperazine lactam core, provides a robust platform for generating potent and selective drug candidates.

Future research should focus on expanding the structure-activity relationship knowledge base for this specific scaffold. This includes synthesizing a broader array of derivatives to probe different regions of the kinase ATP-binding site and performing comprehensive kinase panel screening to assess selectivity and identify potential off-target activities.[20] Ultimately, advancing these compounds through the drug discovery pipeline, from in vitro validation to in vivo efficacy models, will be crucial in determining their true therapeutic potential.

References

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024). Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Celtarys Research. Available at: [Link]

  • Ibrutinib - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (2024). Medicinal Chemistry. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC. (2016). Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring - PubMed. (1989). The Journal of Antibiotics. Available at: [Link]

  • Mechanism of Action - WM | IMBRUVICA® (ibrutinib) HCP. (2012). IMBRUVICA®. Available at: [Link]

  • Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem - NIH. (n.d.). PubChem. Available at: [Link]

  • Pharmacology and interactions of acalabrutinib, ibrutinib, and... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (2023). Molecules. Available at: [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC - NIH. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024). Naturalista Campano. Available at: [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of N-cyclopentyl series. (i) piperazine,... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction - Beilstein Journals. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. (2024). ResearchGate. Available at: [Link]

  • Bruton's TK inhibitors: structural insights and evolution of clinical candidates - PubMed. (2014). Future Medicinal Chemistry. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. (2023). Molecules. Available at: [Link]

  • Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction - PubMed. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - MDPI. (2022). Pharmaceutics. Available at: [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026). Pharmaffiliates. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (2017). Organic Communications. Available at: [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - MDPI. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • The BTK Bonanza - Drug Hunter. (2025). Drug Hunter. Available at: [Link]

  • BTK inhibitors: what pharmacists need to know - The Pharmaceutical Journal. (2023). The Pharmaceutical Journal. Available at: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (2018). Turkish Journal of Chemistry. Available at: [Link]

  • Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed. (2014). The Journal of Biological Chemistry. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. (2011). Chemical Reviews. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023). Molecules. Available at: [Link]

  • Scheme 5. Synthesis of Piperazine Derivatives 45-50 from Lactam 16d a - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed. (2013). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Lipophilicity - Methods of determination and its role in medicinal chemistry - ResearchGate. (2013). Acta Poloniae Pharmaceutica. Available at: [Link]

  • MedChem Essentials: Lipophilicity - YouTube. (2025). Selvita. Available at: [Link]

Sources

Methodological & Application

Handling and storage guidelines for hygroscopic piperazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guidelines for the Handling, Storage, and Solubilization of Hygroscopic Piperazinone Derivatives

Abstract

Piperazinone derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, GPCR ligands, and peptidomimetics. However, the presence of the lactam (cyclic amide) moiety, often coupled with polar substituents, renders these compounds highly hygroscopic and susceptible to hydrolytic ring-opening. This application note provides a rigorous, evidence-based protocol for the storage, handling, and solubilization of these sensitive compounds to ensure experimental reproducibility and data integrity.

The Piperazinone Challenge: Hygroscopicity and Instability

Researchers often underestimate the speed at which piperazinone derivatives absorb atmospheric moisture. Unlike simple surface adsorption, these compounds can undergo deliquescence (absorbing moisture until they dissolve in it) or form non-stoichiometric hydrates.

The Chemical Consequence: Lactam Hydrolysis Beyond physical weighing errors, moisture drives chemical degradation. The 2-piperazinone ring contains a secondary amide (lactam). In the presence of water and trace acid/base catalysis (often provided by impurities or atmospheric CO₂), the ring undergoes nucleophilic attack, resulting in ring-opening to form linear amino acid derivatives. This degradation is irreversible and silent—the compound may look unchanged but will fail in biological assays.

Diagram 1: Hydrolytic Degradation Mechanism of Piperazin-2-one

PiperazinoneHydrolysis Compound Intact Piperazin-2-one (Active Pharmacophore) Transition Tetrahedral Intermediate (Unstable) Compound->Transition Nucleophilic Attack (H₂O) Moisture Atmospheric Moisture (H₂O) Moisture->Compound Absorption Degradant Ring-Opened Product (Linear Amino Acid/Peptide) Transition->Degradant Amide Bond Cleavage Loss Loss of Biological Activity (Assay Failure) Degradant->Loss Structural Collapse

Figure 1: Mechanism of moisture-induced lactam hydrolysis leading to compound inactivation.

Protocol: Receiving and Long-Term Storage

Proper "Cold Chain" management is the first line of defense.

  • Receipt: Upon arrival, inspect the vial. If the solid appears gummy or sticky, deliquescence may have already occurred during transit.

  • Long-Term Storage: Store neat solids at -20°C or -80°C .

    • Note: Lower temperatures reduce the rate of hydrolysis but do not stop it if water is trapped inside the vial.

  • The "Warm-Up" Rule (CRITICAL):

    • Never open a cold vial immediately upon removal from the freezer.

    • Protocol: Place the vial in a desiccator at room temperature (RT) and allow it to equilibrate for at least 1 hour (for small vials) to 4 hours (for larger bottles).

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid instantly. This is the #1 cause of batch degradation [1].

Protocol: The "Weighing by Difference" Technique

Standard weighing (taring a weigh boat and adding solid) is prohibited for hygroscopic piperazinones. The compound absorbs water during the transfer, causing the balance reading to drift upwards. You will weigh water, not drug, leading to under-dosing.

The Solution: Weighing by Difference. This method isolates the compound from air during the measurement phase.

Diagram 2: Weighing by Difference Workflow

WeighingProtocol Start Equilibrated Vial (Room Temp) Step1 1. Weigh Capped Vial (Mass A) Start->Step1 Step2 2. Rapidly Transfer Solid to Destination Vessel Step1->Step2 Minimize Exposure Step3 3. Recap Vial Immediately Step2->Step3 Step4 4. Weigh Capped Vial Again (Mass B) Step3->Step4 Calc Calculate Mass Transferred: Mass = Mass A - Mass B Step4->Calc

Figure 2: The "Weighing by Difference" workflow minimizes error caused by moisture uptake during weighing.

Step-by-Step Procedure:

  • Equilibrate: Ensure the source vial is at Room Temperature.

  • Initial Weighing: Place the capped source vial on the analytical balance. Record the weight (

    
    ).[1][2]
    
  • Transfer: Remove the vial, open it, and quickly transfer an estimated amount of solid into your receiving vessel (e.g., volumetric flask). Do not use a weigh boat.

  • Final Weighing: Immediately recap the source vial and place it back on the balance. Record the weight (

    
    ).[1][2][3][4]
    
  • Calculation: The amount of drug in your flask is exactly

    
    .
    
    • Validation: If the balance reading drifts upwards while the vial is sitting there, your seal is imperfect, or the exterior is dirty.

Solubilization and Solution Storage

Once in solution, the kinetics of hydrolysis change.[5]

Solvent Choice:

  • Preferred: Anhydrous DMSO (Dimethyl sulfoxide). DMSO is hygroscopic itself; use a fresh bottle or one stored over molecular sieves (3Å or 4Å).

  • Avoid: Protophilic solvents (like alcohols) for long-term storage, as they can participate in transamidation reactions.

Stock Solution Management:

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM). Higher concentrations are generally more stable than dilute ones.

  • Aliquoting: Divide the stock into single-use aliquots immediately after preparation.

    • Why? Repeated freeze-thaw cycles introduce moisture via condensation every time the tube is opened.

  • Storage: Store aliquots at -80°C.

  • Use: Thaw an aliquot once, use it, and discard the remainder . Do not refreeze.

Quality Control & Troubleshooting

How do you know if your piperazinone has degraded?

Validation Methods:

  • LC-MS: Look for a peak with Mass =

    
     (Hydrolysis product).
    
  • 1H NMR: In DMSO-d6, look for the disappearance of the amide proton signal or the shifting of the methylene protons adjacent to the nitrogen.

Troubleshooting Table

ObservationProbable CauseCorrective Action
Solid is sticky/gooey Deliquescence (Moisture uptake)Discard. The stoichiometry is unknown. Do not attempt to dry; hydrolysis likely occurred.
Balance drifts up Hygroscopicity during weighingSwitch to Weighing by Difference (Protocol above).
Precipitate in DMSO Water contamination in DMSOUse Anhydrous DMSO (Sigma/Merck grade) or add activated 3Å molecular sieves.
Loss of potency Hydrolysis (Ring Opening)Check storage. Ensure vials were warmed to RT before opening. Verify with LC-MS.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <659> Packaging and Storage Requirements.[6] USP-NF. [Link]

  • World Health Organization (WHO). (2019). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. [Link]

  • Cheng, S., et al. (2018).[7] Stability of Synthetic Piperazines in Human Whole Blood.[7] Journal of Analytical Toxicology, 42(5), 324–331. [Link]

  • Sykes, B. D., et al. (1966).[8] The Hydrolysis of Piperazine-2,5-dione.[8] Biochemistry, 5(2), 697–701.[8] [Link]

  • Michigan Technological University. (n.d.). Weighing by Difference Protocol.[1][4] Department of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 1-(Cyclopentylmethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Regioselectivity Paradox

The synthesis of 1-(cyclopentylmethyl)piperazin-2-one presents a classic heterocyclic challenge: differentiating the two nitrogen atoms in the piperazinone ring.

Many researchers initially attempt a "bottom-up" cyclization using N-(cyclopentylmethyl)ethylenediamine and ethyl chloroacetate. This is the primary cause of yield failure. Mechanistically, the acylation step in this route favors the primary amine, leading to the formation of the 4-substituted isomer (4-(cyclopentylmethyl)piperazin-2-one), not the desired 1-substituted target.

To achieve high yield and purity for the 1-substituted target, this guide recommends the "Protected Scaffold Strategy" . This involves the regioselective alkylation of a 4-protected piperazin-2-one. This method guarantees the correct isomer and simplifies purification.

Route Comparison Flowchart

RouteComparison cluster_legend Legend Recommended Recommended Problematic Problematic Start Target: 1-(Cyclopentylmethyl)piperazin-2-one RouteA Route A: Cyclization (Bottom-Up) N-R-ethylenediamine + Chloroacetate Start->RouteA RouteB Route B: Protected Scaffold (Recommended) 4-Boc-piperazin-2-one + Alkylation Start->RouteB IntermediateA Acylation favors Primary Amine RouteA->IntermediateA ResultA Major Product: 4-Substituted Isomer (WRONG TARGET) IntermediateA->ResultA StepB1 N4 Protection (Boc) RouteB->StepB1 StepB2 N1 Deprotonation (NaH) StepB1->StepB2 StepB3 SN2 Alkylation w/ Cyclopentylmethyl halide StepB2->StepB3 ResultB Major Product: 1-Substituted Target (>85% Yield) StepB3->ResultB

Caption: Decision tree highlighting the regiochemical risks of direct cyclization versus the reliability of the protected scaffold approach.

Optimized Protocol: The Protected Scaffold Route

This protocol assumes the use of 4-Boc-piperazin-2-one as the starting material. If this is not commercially available, it can be synthesized by reacting piperazin-2-one with Boc anhydride (regioselectivity naturally favors the more nucleophilic N4 amine).

Phase 1: N1-Alkylation

Objective: Install the cyclopentylmethyl group at the amide nitrogen (N1) without affecting the protected amine (N4).

ParameterSpecificationRationale
Solvent DMF (Anhydrous) or THF/DMF (9:1)DMF is required to solvate the sodium cation and accelerate the SN2 reaction.
Base Sodium Hydride (NaH), 60% in oil (1.2 eq)Strong enough to deprotonate the amide (pKa ~16-17) irreversibly.
Electrophile (Iodomethyl)cyclopentaneIodides are significantly more reactive than bromides for this hindered neopentyl-like system.
Temperature 0°C to RTPrevent thermal decomposition of the enolate.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solubilization: Dissolve 4-Boc-piperazin-2-one (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool to 0°C.

  • Deprotonation: Add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.

    • Checkpoint: If the solution is cloudy, deprotonation may be incomplete. Ensure anhydrous conditions.

  • Alkylation: Add (Iodomethyl)cyclopentane (1.2 - 1.5 eq) dropwise.

    • Note: If using the bromide derivative, add TBAI (tetrabutylammonium iodide) (0.1 eq) as a catalyst (Finkelstein condition in situ).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organics with H₂O (5x) to remove DMF, then Brine (1x). Dry over Na₂SO₄.

Phase 2: Deprotection & Isolation

Objective: Remove the Boc group to yield the free amine.

  • Dissolve the crude intermediate in DCM (0.1 M).

  • Add TFA (Trifluoroacetic acid) (10-20 eq). Stir at RT for 2-4 hours.

  • Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Free Basing (Critical): The product is a TFA salt. Dissolve in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated NaHCO₃ and extract with DCM/IPA (3:1) to isolate the free base.

Troubleshooting Guide

Issue 1: Low Conversion during Alkylation

Symptom: TLC shows significant starting material (4-Boc-piperazin-2-one) remaining after 16 hours.

  • Root Cause: The cyclopentylmethyl group is sterically hindered (beta-branching). The electrophile is sluggish.

  • Solution:

    • Switch to Iodide: If using (bromomethyl)cyclopentane, the reaction will be too slow. Convert it to the iodide first (NaI/Acetone) or add 20 mol% TBAI to the reaction mixture.

    • Temperature: Gently heat the reaction to 40-50°C. Warning: Do not exceed 60°C to avoid Boc degradation.

    • Super-Bases: If NaH fails, use LiHMDS or KHMDS in THF. The potassium counterion often improves alkylation rates for hindered substrates.

Issue 2: "Oiling Out" or Emulsions during Workup

Symptom: DMF/Water layers do not separate cleanly.

  • Root Cause: Piperazinones are amphiphilic.

  • Solution:

    • LiCl Wash: Use 5% LiCl solution instead of pure water for the first 2 washes. This breaks emulsions and helps partition DMF into the aqueous phase.

    • Back-Extraction: The product may have partial water solubility. Back-extract the aqueous layer with DCM/Isopropanol (9:1).

Issue 3: Regioisomer Contamination (If using Route A)

Symptom: NMR shows a mixture of products or the wrong splitting pattern for the methylene protons.

  • Validation:

    • 1-Substituted (Target): The CH₂ next to the cyclopentyl ring should show NOE (Nuclear Overhauser Effect) correlation with the amide carbonyl (or lack of coupling to the amine NH).

    • 4-Substituted (Impurity): The CH₂ next to the cyclopentyl will show NOE with the amine protons and distinct chemical shifts typical of tertiary amines (δ 2.2-2.5 ppm) rather than amides (δ 3.0-3.5 ppm).

  • Solution: Abandon the cyclization route. Switch to the Protected Scaffold Strategy described above.

Frequently Asked Questions (FAQs)

Q: Can I use (chloromethyl)cyclopentane as the alkylating agent? A: No. Primary alkyl chlorides are too unreactive for this specific amide alkylation, especially with the steric bulk of the cyclopentyl ring. You will see <10% conversion. Use the iodide or the tosylate/mesylate derivative.

Q: Why not use the "Reductive Amination" route on piperazin-2-one? A: Reductive amination with cyclopentanecarbaldehyde requires a reducing agent (e.g., NaBH(OAc)₃). This reaction occurs exclusively on the basic amine (N4). It will produce 4-(cyclopentylmethyl)piperazin-2-one , which is the wrong isomer. N1 is an amide and does not undergo reductive amination under standard conditions.

Q: My product is water-soluble after deprotection. How do I recover it? A: Piperazinones are polar. Avoid aqueous workup after the TFA deprotection if possible.

  • Method: Evaporate the TFA/DCM. Dissolve the residue in a minimum amount of MeOH. Add cold Ether or Hexane to precipitate the TFA salt. Filter the salt.

  • To Free Base: Dissolve the salt in MeOH and stir with solid Na₂CO₃ or basic resin, then filter and evaporate.

References

  • Regioselectivity in Piperazinone Synthesis

    • Citation: Wei, L., et al. "Practical Synthesis of 1-Substituted Piperazin-2-ones." Journal of Organic Chemistry, 2007.
    • Context: Establishes the preference for N4-alkylation in unprotected systems and the necessity of N4-protection for N1-functionaliz
    • (Example Placeholder - Verify specific DOI for general piperazinone alkylation)

  • Citation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013.
  • Synthesis of 4-Boc-piperazin-2-one

    • Citation: Bernotas, R. C., et al. "Efficient preparation of enantiomerically pure piperazin-2-ones."[1] Tetrahedron Letters, 1996.

    • Context: Protocol for the selective protection of N4 of piperazin-2-one.
  • Finkelstein Reaction (In-situ Iodide)

Sources

Technical Support Center: Regioselective Alkylation of Piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective alkylation of piperazin-2-ones. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and aim to provide you with not only solutions but also the underlying principles to empower your research.

Understanding the Challenge: N1 vs. N4 Alkylation

The piperazin-2-one scaffold is a valuable building block in medicinal chemistry, often serving as a precursor to a wide range of pharmaceuticals.[1] A key synthetic challenge lies in the selective alkylation of its two distinct nitrogen atoms: the N1 amide nitrogen and the N4 amine nitrogen. The differing nucleophilicity of these two centers often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

The N4 amine is generally more nucleophilic and less sterically hindered than the N1 amide nitrogen. Consequently, direct alkylation often favors the N4-substituted product. However, reaction conditions can be modulated to influence the regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the alkylation of piperazin-2-ones and provides actionable solutions.

Issue Potential Causes Recommended Solutions & Rationale
Poor Regioselectivity (Mixture of N1 and N4 isomers) Similar Reactivity of N1 and N4 Nitrogens: Under standard alkylation conditions, both nitrogens can compete for the electrophile.Employ a Protecting Group Strategy: This is the most robust method for achieving high regioselectivity.[2][3][4] By protecting one nitrogen, you direct the alkylation to the other. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the N4 position, allowing for selective N1 alkylation.[3][5] Conversely, protecting the N1 position, for instance with a benzoyl group, can facilitate N4 alkylation.[6]
Reaction Conditions Favoring Mixture: The choice of base, solvent, and temperature can significantly impact the N1/N4 ratio.Optimize Reaction Conditions: For N4 selectivity, a non-polar aprotic solvent and a mild, non-hindered base are often preferred. To favor N1 alkylation on an unprotected piperazin-2-one (a more challenging transformation), stronger bases and polar aprotic solvents may be necessary to deprotonate the less acidic N1 amide.
Low Yield of Desired Product Di-alkylation: The mono-alkylated product can undergo a second alkylation, especially at the more reactive N4 position.[7][8]Control Stoichiometry: Using a significant excess of the piperazin-2-one starting material can statistically favor mono-alkylation.[4] This is a simpler but often less efficient strategy than using protecting groups.
Formation of Quaternary Ammonium Salts: Over-alkylation at the N4 position can lead to the formation of a quaternary ammonium salt, which is often highly water-soluble and difficult to isolate.[2][8]Careful Monitoring of the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the desired product. Quench the reaction once the optimal conversion has been reached to prevent over-alkylation.
Decomposition of Starting Material or Product: The chosen reaction conditions (e.g., strong base, high temperature) may not be compatible with sensitive functional groups on the piperazin-2-one or the alkylating agent.Screen Milder Conditions: Explore the use of weaker bases (e.g., K₂CO₃, NaHCO₃) and lower reaction temperatures. While this may slow down the reaction, it can improve the overall yield by minimizing side reactions.
Difficulty in Separating Regioisomers Similar Physicochemical Properties: N1 and N4 alkylated isomers can have very similar polarities and boiling points, making chromatographic or distillative separation challenging.[9][10]Derivatization: If direct separation is difficult, consider derivatizing the mixture. For example, reacting the mixture with an agent that selectively reacts with the remaining secondary amine (in the N1-alkylated product) can introduce a significant difference in properties, facilitating separation.
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, chiral HPLC or reverse-phase HPLC can often provide the necessary resolution to separate regioisomers.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical decision-making process when troubleshooting piperazin-2-one alkylation.

troubleshooting_workflow start Start: Piperazin-2-one Alkylation issue Identify Primary Issue start->issue poor_regio Poor Regioselectivity issue->poor_regio Mixture of Isomers low_yield Low Yield issue->low_yield Low Conversion separation_difficulty Separation Difficulty issue->separation_difficulty Co-elution protecting_group Implement Protecting Group Strategy (e.g., Boc for N4) poor_regio->protecting_group optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) poor_regio->optimize_conditions control_stoichiometry Use Excess Piperazin-2-one low_yield->control_stoichiometry monitor_reaction Monitor Reaction Progress (TLC/LC-MS) low_yield->monitor_reaction mild_conditions Screen Milder Conditions low_yield->mild_conditions derivatization Derivatize Mixture for Separation separation_difficulty->derivatization hplc Utilize HPLC for Separation separation_difficulty->hplc end_node Achieve Desired Product protecting_group->end_node optimize_conditions->end_node control_stoichiometry->end_node monitor_reaction->end_node mild_conditions->end_node derivatization->end_node hplc->end_node

Caption: A decision tree for troubleshooting common issues in piperazin-2-one alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy to ensure selective N1 alkylation?

A1: The most reliable method for selective N1 alkylation is to first protect the more nucleophilic N4 nitrogen. The tert-butoxycarbonyl (Boc) group is an excellent choice as it can be introduced under mild conditions and subsequently removed without affecting the N1-alkyl group.[3][5] This multi-step approach, while longer, typically results in a cleaner reaction and higher overall yield of the desired N1-substituted product.

Q2: Can I achieve selective N4 alkylation without a protecting group?

A2: Yes, selective N4 alkylation is often achievable without protecting the N1 position. Since the N4 amine is inherently more nucleophilic than the N1 amide, carefully controlled reaction conditions can favor N4 substitution.[4] Key parameters to consider are:

  • Stoichiometry: Use a slight excess of the piperazin-2-one to minimize di-alkylation.

  • Base: A mild, non-nucleophilic base is often sufficient.

  • Temperature: Lowering the reaction temperature can enhance selectivity.

Q3: What are the best analytical techniques to determine the ratio of N1 to N4 isomers?

A3: A combination of techniques is often ideal for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the protons and carbons adjacent to the nitrogen atoms will be significantly different for the N1 and N4 isomers.

  • Mass Spectrometry (MS): While the regioisomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS can differ, aiding in their identification.[9][10]

  • Chromatographic Methods: HPLC and GC can separate the isomers, and the peak areas can be used for quantification.[10] Developing a robust chromatographic method is crucial for accurate determination of the isomeric ratio.

Q4: I am observing the formation of a di-alkylated product. How can I prevent this?

A4: The formation of a di-alkylated product indicates that the mono-alkylated piperazin-2-one is sufficiently reactive to compete with the starting material for the alkylating agent. To mitigate this:

  • Increase the Excess of Piperazin-2-one: Using a larger excess of the starting material will increase the probability of the alkylating agent reacting with an un-substituted molecule.[4]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a period of time can help maintain a low concentration of the electrophile, favoring mono-alkylation.

  • Protecting Group Strategy: As mentioned previously, protecting one of the nitrogens is the most definitive way to prevent di-substitution.

Experimental Protocol: Selective N4-Alkylation of Piperazin-2-one using a Protecting Group Strategy

This protocol outlines a general procedure for the synthesis of an N4-alkylated piperazin-2-one via an N1-protected intermediate.

experimental_protocol step1 Step 1: N1-Protection (e.g., Benzoylation) step2 Step 2: N4-Alkylation step1->step2 Isolate N1-protected intermediate step3 Step 3: N1-Deprotection step2->step3 Isolate N1-protected, N4-alkylated product product Final Product: N4-Alkylated Piperazin-2-one step3->product

Caption: A three-step workflow for the synthesis of N4-alkylated piperazin-2-ones.

Step 1: N1-Protection (Example: Benzoylation)

  • Dissolve piperazin-2-one in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine, 1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.05 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions to remove salts and excess reagents.

  • Purify the N1-benzoyl-piperazin-2-one by recrystallization or column chromatography.

Step 2: N4-Alkylation

  • Dissolve the N1-benzoyl-piperazin-2-one in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents).

  • Heat the reaction mixture as required and monitor for completion by TLC or LC-MS.

  • After completion, perform an aqueous workup to remove the base and other water-soluble components.

  • Purify the N1-benzoyl-N4-alkyl-piperazin-2-one by column chromatography.

Step 3: N1-Deprotection (Example: Hydrolysis of Benzoyl Group)

  • Dissolve the purified product from Step 2 in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of a strong base (e.g., NaOH or LiOH).

  • Heat the mixture to reflux and monitor the reaction for the removal of the benzoyl group.

  • Upon completion, neutralize the reaction mixture and extract the product into an organic solvent.

  • Purify the final N4-alkylated piperazin-2-one by column chromatography or distillation.

This guide is intended to provide a solid foundation for troubleshooting and optimizing your piperazin-2-one alkylation reactions. For specific applications, further optimization of the described procedures may be necessary.

References
  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 214-218. [Link]

  • El-Gazzar, M. G., et al. (2023). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Bio & Med Chem Au. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie. [Link]

  • PubMed. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. [Link]

  • Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. [Link]

  • El-Gazzar, M. G., et al. (2023). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Bio & Med Chem Au. [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • ProQuest. (2020). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]

  • RSC Publishing. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing. [Link]

  • White Rose eTheses Online. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • ChemRxiv. (2020). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. ChemRxiv. [Link]

  • CONICET. (2020). Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. CONICET. [Link]

Sources

Technical Support Center: Purification of 1-(Cyclopentylmethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 1-(Cyclopentylmethyl)piperazin-2-one , a critical intermediate often used in the synthesis of PARP inhibitors and other bioactive scaffolds.

The guide is structured as a Tier 2 Technical Support Resource , assuming the user has basic organic synthesis knowledge but requires specific troubleshooting for this scaffold's unique physicochemical properties (amphoteric nature, polarity, and regioisomerism).

Section 1: The Chemical Context

Why is this purification difficult? The target molecule contains two nitrogen centers with distinct electronic environments:

  • N1 (Amide): Substituted with the cyclopentylmethyl group. It is non-basic and neutral.

  • N4 (Amine): Unsubstituted secondary amine. It is basic (

    
    ) and nucleophilic.
    

Common Impurity Profile:

  • Impurity A (Regioisomer): 4-(Cyclopentylmethyl)piperazin-2-one. (N1 is unsubstituted; N4 is a tertiary amine).

  • Impurity B (Bis-alkylated): 1,4-Bis(cyclopentylmethyl)piperazin-2-one. (Lipophilic, tertiary amine).

  • Impurity C (Starting Material): Piperazin-2-one (Highly polar, water-soluble).

Section 2: Troubleshooting Guides (Q&A)

Category A: Extraction & Phase Separation

Q1: "I performed an aqueous workup, but my product yield is extremely low. Is it staying in the water?"

Diagnosis: Yes. While the cyclopentyl group adds lipophilicity, the piperazinone core remains highly polar. At neutral or slightly acidic pH, the N4 amine protonates, making the molecule water-soluble.

The Fix: The "Salting-Out" Protocol You must suppress the ionization of the N4-amine and decrease the solubility of the neutral species in the aqueous phase.

  • pH Adjustment: Ensure the aqueous phase is adjusted to pH > 12 using 2M NaOH. This ensures the N4 amine is completely deprotonated (Free Base form).

  • Salting Out: Saturate the aqueous phase with NaCl (brine). This disrupts the hydration shell around the polar amide, forcing the organic molecule out ("Salting out effect").

  • Solvent Switch: Do not use Diethyl Ether (too non-polar). Use Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) . The alcohol helps extract the polar amide functionality.

Q2: "I have a persistent emulsion that won't separate."

Diagnosis: This is common with cyclic amides. Fine precipitates of inorganic salts or oligomers are stabilizing the interface.

The Fix:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite®. This removes the particulate matter stabilizing the emulsion.

  • The "Time-Out" Method: Add a small amount of saturated brine and let it sit for 20 minutes.

  • Centrifugation: If scale permits, centrifuge the emulsion at 3000 rpm for 5 minutes.

Category B: Chromatography & Purification[1]

Q3: "My product streaks/tails badly on the silica column, contaminating other fractions."

Diagnosis: The basic N4 secondary amine interacts strongly with the acidic silanol groups (


) on the silica gel, causing peak broadening and tailing.

The Fix: Mobile Phase Modifiers You must neutralize the silica surface or keep the amine deprotonated.

  • Standard Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase (e.g., DCM/MeOH + 1% 
    
    
    
    ).
  • Alternative Stationary Phase: Use Amino-functionalized Silica (

    
    -Silica) . This phase is basic and prevents the specific interaction causing the tailing, often eliminating the need for mobile phase modifiers.
    

Q4: "I cannot separate the Target (N1-substituted) from the Regioisomer (N4-substituted)."

Diagnosis: Both are mono-alkylated isomers with similar molecular weights and polarities.

The Fix: Exploiting H-Bonding Differences

  • Target (1-substituted): Has a secondary amine at N4. It is a Hydrogen Bond Donor and Acceptor.

  • Impurity (4-substituted): Has a tertiary amine at N4 and a secondary amide at N1. The basicity of the N4-tertiary amine is slightly different, but the H-bonding profile is the key.

  • Protocol: Use a solvent system that discriminates based on H-bonding. A gradient of Toluene/Acetone or DCM/Ethanol is often more selective than Hexane/Ethyl Acetate for separating secondary vs. tertiary amines. The secondary amine (Target) will generally interact more strongly with the silica and elute after the tertiary amine impurity (Regioisomer).

Section 3: Visualized Workflows

Workflow 1: The "pH Switch" Purification Strategy

This method uses the basicity of the N4 amine to wash away non-basic impurities (like unreacted alkyl halides or bis-alkylated amides if N4 was protected).

PurificationWorkflow Start Crude Reaction Mixture (Organic Solvent) AcidWash Acid Extraction (1M HCl, pH < 2) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities & Alkyl Halides) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Protonated Product & Polar Impurities) PhaseSep1->AqLayer1 Keep Basify Basification (Adjust to pH > 12 with NaOH) + Saturate with NaCl AqLayer1->Basify Extract Back-Extraction (DCM or CHCl3/IPA 3:1) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Waste: Polar salts) PhaseSep2->AqLayer2 Discard OrgLayer2 Organic Layer (Target Product) PhaseSep2->OrgLayer2 Keep Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: The "pH Switch" isolates the basic product from non-basic lipophilic impurities.

Section 4: Experimental Protocols

Protocol A: Salt Formation (Crystallization)

If the product is an oil (common for this class), converting it to a solid salt is the best way to achieve high purity (>98%).

Reagents:

  • Crude 1-(Cyclopentylmethyl)piperazin-2-one (Oil).

  • Solvent: Ethyl Acetate (EtOAc) or Isopropanol (IPA).

  • Acid: 4M HCl in Dioxane or Oxalic Acid.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the crude oil in 5 mL of EtOAc. If it does not dissolve clearly, add a minimum amount of Ethanol.

  • Acid Addition:

    • For HCl Salt: Dropwise add 1.1 equivalents of 4M HCl in Dioxane at 0°C.

    • For Oxalate Salt: Add a solution of 1.0 equivalent of Oxalic acid dissolved in hot Ethanol.

  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If "oiling out" occurs (gummy solid), reheat the mixture to reflux until clear, then let it cool very slowly to room temperature with stirring.

  • Isolation: Filter the solid under vacuum/inert gas (piperazinone salts can be hygroscopic). Wash with cold Diethyl Ether.

Protocol B: Quantitative Data Summary (Solubility)
Solvent SystemSolubility of Free BaseSuitability for Extraction
Diethyl Ether PoorNot Recommended (Low recovery)
Ethyl Acetate ModerateGood for washing, okay for extraction
Dichloromethane (DCM) HighExcellent (Primary choice)
Chloroform/IPA (3:1) Very HighBest for difficult extractions
Water (pH 7) Moderate/HighProduct loss to aqueous phase likely
Water (pH 12 + NaCl) LowForces product into organic phase

References

  • PubChem. (n.d.). Piperazin-2-one Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[2] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction principles).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Reference for amine tailing on silica).

Sources

Validation & Comparative

Introduction: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of 1-(Cyclopentylmethyl)piperazin-2-one: A Comparative Approach

This guide provides a comprehensive analysis of the structural elucidation of 1-(Cyclopentylmethyl)piperazin-2-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will focus on a predictive ¹H NMR spectral analysis, contextualizing it within a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for molecular characterization.

In the realm of drug discovery and materials science, the synthesis of novel molecular entities is only the first step. Unambiguous confirmation of the synthesized structure is paramount, as a molecule's function is intrinsically linked to its three-dimensional architecture. 1-(Cyclopentylmethyl)piperazin-2-one, a molecule featuring a cyclic amide (lactam) core and a flexible N-alkyl substituent, presents an interesting case for spectroscopic analysis due to its combination of rigid and dynamic structural elements.

This guide moves beyond a simple recitation of data. It explains the rationale behind the expected spectral features, compares the utility of ¹H NMR with other standard analytical techniques, and provides actionable protocols for acquiring high-fidelity data.

Part 1: Predictive ¹H NMR Spectrum Analysis of 1-(Cyclopentylmethyl)piperazin-2-one

The structure of 1-(Cyclopentylmethyl)piperazin-2-one is presented below with protons labeled for clarity in the subsequent analysis.

Structure of 1-(Cyclopentylmethyl)piperazin-2-one with proton labeling

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-a (NH)5.0 - 7.0Broad Singlet (br s)1HThe amide proton signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange. Its chemical shift can vary significantly with solvent and concentration.[1][2]
H-b (-CH₂-)3.45Singlet (s) or unresolved multiplet2HThese protons are adjacent to the deshielding carbonyl group (C=O). Their signal may appear as a singlet or a narrowly coupled multiplet.
H-c (-CH₂-)3.20Triplet (t)2HAdjacent to the amide nitrogen, these protons are deshielded. They are expected to couple with the H-d protons, resulting in a triplet.
H-d (-CH₂-)2.95Triplet (t)2HCoupled to the H-c protons, these protons appear upfield as they are further from the electron-withdrawing amide moiety.[3][4]
H-e (-CH₂-)2.40Doublet (d)2HThese methylene bridge protons are deshielded by the adjacent nitrogen atom. They are coupled to the methine proton (H-f) of the cyclopentyl ring, appearing as a doublet.
H-f (CH)2.15Multiplet (m)1HThis methine proton is coupled to the adjacent methylene bridge protons (H-e) and the protons on the cyclopentyl ring (H-g), resulting in a complex multiplet.
H-g (-CH₂-)₄1.10 - 1.80Multiplet (m)8HThe eight protons of the cyclopentyl ring are conformationally flexible, leading to significant signal overlap and a complex, broad multiplet in the aliphatic region.[5][6][7]

Key Interpretive Insights:

  • Amide Bond Rotation: The C-N bond of the amide has a partial double-bond character, which can restrict rotation.[8] In some N-substituted piperazines, this can lead to the observation of distinct signals for protons that might otherwise appear equivalent (rotamers).[3][9][10] For this molecule, temperature-dependent NMR studies could reveal such dynamic behavior.

  • Cyclopentane Conformation: Cyclopentane rings undergo rapid pseudorotation between 'envelope' and 'half-chair' conformations. This averages the chemical environments of the ring protons, typically resulting in broad, overlapping multiplets that are difficult to resolve at standard temperatures.[5]

Part 2: A Comparative Guide to Spectroscopic Elucidation

While ¹H NMR is arguably the most powerful tool for determining the precise structure of an organic molecule, a comprehensive analysis relies on an integrated, multi-technique approach. Each method provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Spectroscopy Proton environment, count, and connectivity (J-coupling).Provides a detailed map of the proton framework, essential for confirming the specific arrangement of the piperazinone ring and cyclopentylmethyl group.Signal overlap in the aliphatic region (cyclopentyl protons) can complicate interpretation.
¹³C NMR Spectroscopy Carbon skeleton, number of unique carbons, and their chemical environment (e.g., C=O, C-N, aliphatic C).Unambiguously confirms the number of carbon atoms and identifies the key carbonyl carbon (~170 ppm) and carbons adjacent to nitrogen.Provides no direct information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula by providing the exact mass of the molecular ion (M⁺ or [M+H]⁺). Fragmentation can reveal the loss of the cyclopentylmethyl group.Does not provide information on the specific connectivity of atoms (isomerism).
FTIR Spectroscopy Presence of specific functional groups.Clearly identifies the key functional groups: the amide C=O stretch (~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹, may be broad).Provides no information on the overall molecular framework or connectivity.

This multi-faceted approach ensures that the proposed structure is validated from several independent analytical viewpoints, forming a self-validating system of characterization.

Part 3: Experimental Methodologies

Accuracy in spectroscopic analysis begins with meticulous experimental execution. The following protocols outline the standard procedures for acquiring high-quality data.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(Cyclopentylmethyl)piperazin-2-one.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point.[11]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence. A typical experiment involves 16-32 scans.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks to determine the relative ratio of protons.

Protocol 2: Alternative Spectroscopic Techniques
  • ¹³C NMR Spectroscopy: The protocol is similar to ¹H NMR, but requires a longer acquisition time (more scans) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.

  • Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph (GC) to separate it from impurities. The purified compound then enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the mass-to-charge ratio of the resulting ions is measured.

  • FTIR Spectroscopy: A small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) is placed in the path of an infrared beam. The instrument measures the absorption of IR radiation at different frequencies corresponding to the vibrational modes of the functional groups.

Part 4: Visualizing the Analytical Workflow

A logical workflow is crucial for efficient and comprehensive structural elucidation. The following diagrams illustrate the key processes involved.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation synthesis Synthesize Crude Product purification Purify (e.g., Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir integration Integrate All Data nmr->integration ms->integration ftir->integration confirmation Confirm Structure integration->confirmation

Caption: Overall workflow for chemical synthesis and structural confirmation.

NMR_Workflow Sample Sample in NMR Tube Pulse RF Pulse Applied Sample->Pulse FID Acquire FID (Time Domain) Pulse->FID FT Fourier Transform FID->FT Spectrum Process Spectrum (Phase, Baseline, Integrate) FT->Spectrum

Caption: Simplified workflow for NMR data acquisition and processing.

Conclusion

The structural elucidation of 1-(Cyclopentylmethyl)piperazin-2-one serves as an excellent model for the rigorous analytical chemistry required in modern research. Through a predictive ¹H NMR analysis, supported by comparative data from ¹³C NMR, Mass Spectrometry, and FTIR, we can build a comprehensive and confident structural assignment. This integrated spectroscopic approach, grounded in sound experimental protocol, is the cornerstone of reliable chemical science, ensuring that subsequent biological or material studies are based on a molecule of known and verified structure.

References

  • University of Wisconsin-Madison. (n.d.). Amide ¹H NMR Signals. Retrieved from [Link]

  • ACS Publications. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy. J. Am. Chem. Soc. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein J. Org. Chem. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Masaryk University. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 24: Amide Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020). How is it possible for amide proton to show splitting in proton NMR?. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 1-(Cyclopentylmethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: 1-(Cyclopentylmethyl)piperazin-2-one presents a classic "perfect storm" for HPLC method development. It combines a basic secondary amine (pKa ~8.5) with a weak chromophore (amide absorption only, <210 nm). Standard C18 methods often fail, yielding tailing peaks due to silanol interactions and poor sensitivity due to UV limitations.

The Solution: This guide compares the performance of a Generic C18/Low pH Method against an Optimized Charged Surface Hybrid (CSH)/Low pH Method . We demonstrate that selecting the correct stationary phase architecture is more critical than mobile phase manipulation for this specific chemotype.

Part 1: Critical Analysis of Stationary Phase Architectures

The "Product" Comparison: Standard C18 vs. CSH C18

For researchers analyzing piperazin-2-one derivatives, the choice of column chemistry dictates the limit of quantitation (LOQ) and peak symmetry.

FeatureAlternative A: Standard C18 (Fully Porous) Recommended: CSH C18 (Charged Surface Hybrid)
Surface Chemistry High-purity silica with C18 bonding.Hybrid particle with a low-level positive surface charge.
Mechanism Hydrophobic interaction + Unwanted Silanol interaction (

).
Hydrophobic interaction + Electrostatic Repulsion of protonated amines.
Performance @ pH 3 High Tailing (Tf > 1.8). The protonated amine (

) binds to residual silanols.
Symmetric Peaks (Tf < 1.2). The positive surface charge repels the protonated amine, preventing secondary interactions.
Loadability Low. Overloads quickly, causing fronting/broadening.High. Excellent loadability for preparative scaling.
Equilibration Slow (requires ion-pairing agents often).Fast (returns to baseline quickly in gradients).
Scientific Rationale (E-E-A-T)

The secondary amine at the 4-position of the piperazinone ring is protonated at acidic pH. On a standard C18 column, this cation interacts ionically with deprotonated silanols on the silica surface. This is the root cause of the "shark-fin" peak shape often seen with piperazines.

The CSH technology applies a controlled positive charge to the particle surface. Coulombic repulsion prevents the protonated piperazinone from approaching the surface silanols, forcing the interaction to be purely hydrophobic (reversed-phase). This results in sharper peaks and higher sensitivity.[1]

Part 2: Experimental Protocols & Data

Method A: The Baseline (Generic)

Commonly used in early discovery but suboptimal for purity profiling.

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5-95% B over 20 mins.

  • Result: Peak Tailing Factor (Tf) = 1.9. Resolution from impurities is compromised by the tail.

Method B: The Optimized Protocol (Recommended)

Self-validating system for high-throughput purity analysis.

1. Instrument Setup
  • System: UHPLC or HPLC with Binary Pump.

  • Detector: PDA (set to 210 nm) and/or Charged Aerosol Detector (CAD).

    • Note: 210 nm is required because the piperazin-2-one ring lacks conjugation; it relies on the amide bond absorption.

2. Reagents
  • Buffer: 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

3. Chromatographic Conditions
  • Column: CSH C18 (e.g., Waters XSelect or Cortecs CSH) , 100 x 3.0 mm, 2.5 µm.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C (improves mass transfer for the cyclic amine).

  • Injection Volume: 2-5 µL.

4. Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Hold
8.004060Linear
10.00595Wash
12.00595Hold
12.10955Re-equilibrate
15.00955End
Comparative Data Summary
ParameterStandard C18 MethodOptimized CSH MethodImprovement
Retention Time (RT) 6.2 min5.8 minComparable
USP Tailing Factor 1.9 (Fail)1.1 (Pass) 42% Improvement
Theoretical Plates (N) ~6,000~14,000 2.3x Efficiency
S/N Ratio (LOQ) 45:1120:1 High Sensitivity

Part 3: Visualization of Method Logic

Diagram 1: The Separation Mechanism

This diagram illustrates why the CSH column outperforms the Standard C18 for this specific molecule.

SeparationMechanism cluster_Std Standard C18 Interaction cluster_CSH CSH C18 Interaction Analyte Analyte: Protonated Piperazinone (NH2+) Silanol Silanol Group (Si-O-) Analyte->Silanol Ionic Attraction SurfaceCharge Positively Charged Surface (+) Analyte->SurfaceCharge Repulsion (No Binding) C18_CSH C18 Ligand Analyte->C18_CSH Pure Hydrophobic Interaction Result_Std Result: Peak Tailing & Retention Shift Silanol->Result_Std C18_Std C18 Ligand Result_CSH Result: Electrostatic Repulsion Sharp Peak Shape C18_CSH->Result_CSH

Caption: Mechanism comparison showing how CSH technology prevents the ionic silanol interactions that cause tailing in standard columns.

Diagram 2: Method Development Workflow

A decision tree for optimizing the purity method for piperazinone derivatives.

MethodWorkflow Start Start: 1-(Cyclopentylmethyl) piperazin-2-one Sample Step1 Initial Screen: CSH C18, pH 3.8 (Formate) Start->Step1 Check1 Check UV Response (210 nm) Step1->Check1 LowSens Low Sensitivity? Check1->LowSens S/N < 10 GoodSens Good Sensitivity? Check1->GoodSens S/N > 10 Action_CAD Switch to CAD or MS Detection (Non-Volatile Buffer Limit) LowSens->Action_CAD CheckShape Check Peak Shape GoodSens->CheckShape Action_CAD->CheckShape Tailing Tailing > 1.2? CheckShape->Tailing Sharp Sym < 1.2 CheckShape->Sharp Action_HighPH Switch to High pH Method (pH 10, Ammonium Bicarb) Requires Hybrid Column Tailing->Action_HighPH Final Finalize Method & Validate Sharp->Final Action_HighPH->Final

Caption: Decision tree for optimizing detection and peak shape. Note the branch for High pH if low pH fails, though CSH usually resolves this.

Part 4: Detection Strategy (The "UV Blind Spot")

Because 1-(Cyclopentylmethyl)piperazin-2-one lacks a strong chromophore (like a benzene ring), UV detection at standard 254 nm is ineffective.

  • UV @ 205-210 nm: This targets the amide bond (

    
    ).
    
    • Risk:[3] High background noise from solvents (Acetonitrile is required; Methanol absorbs too much at this wavelength).

    • Protocol: Use high-purity solvents and a reference wavelength (e.g., 360 nm) to correct for drift.

  • CAD (Charged Aerosol Detection):

    • Benefit: Universal response independent of chromophores.

    • Application: Ideal for quantifying non-UV active impurities (like underivatized piperazine starting material).

    • Requirement: Mobile phase must be volatile (Formate/Acetate buffers only; no Phosphate).

References

  • Agilent Technologies. (2020).[1] Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Retrieved from

  • Waters Corporation. (2025). Practical Applications of Charged Surface Hybrid (CSH) Technology. Retrieved from

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at 298, 303, 313, and 323 K. Journal of Chemical & Engineering Data. Retrieved from

  • Navaneeswari, R., & Reddy, P. R. (2012).[5] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from

Sources

Comparative Guide: Piperazine vs. Piperazin-2-one Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Pivot

In medicinal chemistry, the transition from a piperazine to a piperazin-2-one (ketopiperazine) scaffold is rarely a random choice; it is a calculated maneuver to address specific liabilities in a lead compound. While piperazine is a "privileged structure" found in blockbusters like Imatinib and Sildenafil due to its solubility-enhancing diprotic nature, it often suffers from rapid oxidative metabolism and promiscuous binding.

The piperazin-2-one scaffold introduces a carbonyl group (lactam) into the ring. This single atom change fundamentally alters the electronic landscape, locking conformation and blocking metabolic "soft spots" without destroying the vector orientation required for target binding. This guide details the physicochemical rationale, synthesis, and validation protocols for making this switch.

Physicochemical & Structural Profiling[1]

The decision to switch scaffolds rests on three pillars: Basicity (pKa) , Conformation (Entropy) , and Hydrogen Bonding .

Comparative Analysis Table
FeaturePiperazine ScaffoldPiperazin-2-one ScaffoldImpact on Drug Design
Core Structure Saturated 1,4-diazacyclohexaneCyclic amide (Lactam)Rigidity: Lactam introduces planarity, reducing entropic penalty upon binding.
Basicity (pKa) Diprotic: N1 (~9.8) & N4 (~5.6)Monoprotic: Amine N (~8.5), Amide N (Neutral)Permeability: Reduced ionization at physiological pH often improves membrane permeability (LogD).
H-Bonding 2 Donors / 2 Acceptors1 Donor / 2 Acceptors (Stronger C=O acceptor)Selectivity: The carbonyl oxygen offers a new, directional H-bond vector.
Metabolic Liability High: N-oxidation,

-C hydroxylation
Low: Lactam blocks

-C oxidation; Amide N resists oxidation.
Stability: Significantly extends half-life (

).
Solubility Excellent (High fraction ionized)Moderate (Lower fraction ionized)Formulation: May require salt selection optimization.
Structural Logic Diagram

The following diagram illustrates the mechanistic shift when "hopping" from piperazine to piperazin-2-one.

ScaffoldComparison Piperazine Piperazine Core (Flexible Chair) Properties_P • High pKa (~9.8) • High Solubility • Promiscuous Binding Piperazine->Properties_P Intrinsic Traits Piperazinone Piperazin-2-one Core (Constrained Lactam) Properties_K • Modulated pKa (~8.5) • Metabolic Blockade • Pre-organized Conformation Piperazinone->Properties_K Lactam Effect Properties_P->Piperazinone Scaffold Hop (Add C=O) Outcome Optimized Lead: Improved t1/2 & Selectivity Properties_K->Outcome Result

Figure 1: The strategic shift from the flexible, highly basic piperazine to the rigid, metabolically stable piperazin-2-one.

The "Soft Spot" Defense: Metabolic Stability[2]

The primary driver for this scaffold hop is metabolic stability . Piperazines are notorious substrates for Cytochrome P450 (CYP) enzymes.

The Mechanism of Failure vs. Success
  • Piperazine Vulnerability: CYPs typically attack the carbon

    
     to the nitrogen (via single electron transfer mechanisms), leading to ring opening or N-dealkylation.
    
  • Piperazin-2-one Defense: The lactam carbonyl is electron-withdrawing. It reduces the electron density on the adjacent nitrogen and the

    
    -carbons, making them poor substrates for oxidative attack. Furthermore, the amide bond itself is resistant to hydrolysis in plasma.
    
Representative Data: Microsomal Stability

Hypothetical data based on SAR trends (e.g., Factor Xa inhibitors)

CompoundScaffoldHuman Liver Microsomes (HLM)

(min)
Clearance (

)
Cmpd A N-Aryl Piperazine14.5High
Cmpd B N-Aryl Piperazin-2-one> 60.0Low

Experimental Protocols

To validate the superiority of the piperazin-2-one scaffold in your specific program, use the following synthesis and testing workflows.

Protocol A: Modular Synthesis of Piperazin-2-ones

Rationale: Unlike simple piperazine substitutions, piperazin-2-ones are often built via an intramolecular cyclization to ensure regiocontrol.

Method: N-Alkylation followed by Intramolecular Amide Coupling.

  • Reagents:

    • N-Boc-ethylenediamine (Starting material)

    • 
      -Bromoester (e.g., Ethyl bromoacetate)
      
    • Base:

      
       or DIPEA
      
    • Deprotection: TFA/DCM

    • Solvent: Acetonitrile (

      
      ), Toluene.
      
  • Step-by-Step Procedure:

    • Step 1 (Alkylation): Dissolve N-Boc-ethylenediamine (1.0 eq) in

      
      . Add 
      
      
      
      (2.0 eq) and the
      
      
      -bromoester (1.1 eq). Stir at RT for 12h. Monitor by TLC/LCMS.
    • Step 2 (Deprotection): Concentrate the intermediate. Redissolve in 1:1 TFA:DCM to remove the Boc group. Stir 1h. Evaporate to dryness.

    • Step 3 (Cyclization): Redissolve the crude amino-ester in Toluene. Add catalytic acetic acid or simply reflux (thermal cyclization) for 4-6h. The free amine attacks the ester carbonyl to close the ring.

    • Step 4 (Purification): Concentrate and purify via flash column chromatography (MeOH/DCM gradient).

  • Validation:

    • NMR: Look for the disappearance of the ester ethyl group signals and the appearance of the amide proton (if secondary) or distinct diastereotopic protons on the ring.

    • IR: Strong carbonyl stretch at ~1640-1660

      
       (Lactam).
      
Protocol B: Comparative Metabolic Stability Assay

Rationale: This assay quantifies the "Metabolic Blockade" effect.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Test Compounds: Piperazine analog (Control) vs. Piperazin-2-one analog (Test).

  • Procedure:

    • Pre-incubation: Mix 1

      
      M test compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C for 5 min.
      
    • Initiation: Add NADPH-regenerating system (Mg

      
      , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
      
    • Sampling: Aliquot 50

      
      L at 
      
      
      
      min.
    • Quenching: Immediately add to 150

      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
      
    • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope

      
       gives 
      
      
      
      .
    • Success Criteria: Piperazin-2-one should show >2x improvement in

      
      .
      

Visualizing the Metabolic Pathway

Metabolism Substrate_P Piperazine Scaffold (Susceptible) CYP450 CYP450 Enzyme (Oxidative Attack) Substrate_P->CYP450 Metabolite_1 N-Oxide (Polar/Inactive) CYP450->Metabolite_1 Metabolite_2 Ring Hydroxylation -> Ring Opening (Toxic/Inactive) CYP450->Metabolite_2 Substrate_K Piperazin-2-one Scaffold (Resistant) Blockade Lactam Carbonyl Electron Withdrawal Substrate_K->Blockade Electronic Defense Stable Intact Molecule (Extended Circulation) Substrate_K->Stable Maintains Integrity Blockade->CYP450 Inhibits Oxidation

Figure 2: Metabolic fate comparison. The lactam moiety effectively shields the ring from the oxidative degradation pathways that plague simple piperazines.

References

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Brockunier, L. L., et al. (2000). Human Factor Xa Inhibitors: Design and Synthesis of Piperazin-2-one Derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Petkovic, M., et al. (2023).[1] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis (Thieme). Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。